Norlobelanine

Description

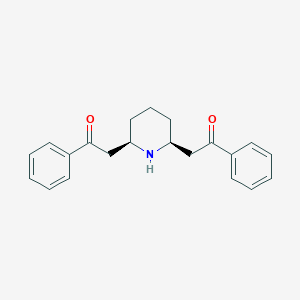

Structure

2D Structure

3D Structure

Properties

CAS No. |

6035-31-0 |

|---|---|

Molecular Formula |

C21H23NO2 |

Molecular Weight |

321.4g/mol |

IUPAC Name |

2-[(2R,6S)-6-phenacylpiperidin-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C21H23NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-6,8-11,18-19,22H,7,12-15H2/t18-,19+ |

InChI Key |

OMAMGHBETNHQJC-UHFFFAOYSA-N |

SMILES |

C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

C1C[C@@H](N[C@@H](C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Occurrence and Chemotaxonomic Distribution of Norlobelanine

Natural Sources of Norlobelanine in Lobelia Species

This compound is primarily identified as a constituent of Lobelia inflata, a species commonly known as Indian tobacco. researchgate.netresearchgate.net This plant is recognized for producing a complex mixture of more than 20 distinct piperidine (B6355638) alkaloids, with this compound being a consistent, though not the most abundant, member of this group. researchgate.net The alkaloids are distributed throughout the plant.

Research has also pointed to the presence of related piperidine alkaloids in other species, highlighting the chemical diversity within the genus. For example, piperidine alkaloids such as lobeline (B1674988) and norlobelanidine have been isolated from Lobelia siphilitica. researchgate.net The specific alkaloid profile can vary significantly between species, making the identification of compounds like this compound a key factor in species characterization. nih.gov

| Plant Species | Common Name | Family | Primary Alkaloid Class |

|---|---|---|---|

| Lobelia inflata L. | Indian Tobacco | Campanulaceae | Piperidine Alkaloids |

Quantitative Analysis of this compound in Plant Extracts

The quantitative analysis of this compound in plant extracts is challenging due to its relatively low concentration compared to major alkaloids like lobeline. While many studies confirm the presence of this compound, specific quantitative data (e.g., mg/g of extract) is not extensively reported in scientific literature. Most quantitative efforts focus on determining the concentration of lobeline or the total alkaloid content of the plant material or derived products. researchgate.netsante.fr

However, the identification and qualitative analysis of this compound are well-established through modern analytical techniques. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are powerful methods used to profile the complex alkaloid mixtures in Lobelia extracts. researchgate.netaustinpublishinggroup.com These methods allow for the successful identification of this compound and other related structures by comparing their mass spectra and fragmentation patterns with those of known reference compounds. researchgate.netresearchgate.net The use of electrospray ionization tandem mass spectrometry (ESI-MS/MS), for instance, can differentiate between various 2,6-disubstituted piperidines based on the fragmentation resulting from the loss of one of the substituents. researchgate.netnih.gov

| Analytical Technique | Abbreviation | Application in Lobelia Alkaloid Analysis |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separates complex mixtures of alkaloids from plant extracts. Often coupled with a Diode-Array Detector (DAD) for initial detection. austinpublishinggroup.com |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Provides high-sensitivity detection and structural elucidation of individual alkaloids, including this compound, based on their mass-to-charge ratio and fragmentation patterns. researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry | HPLC/Q-TOF MS | A high-resolution method used to systematically profile chemical constituents and differentiate between closely related species by their chemical fingerprints. nih.govmdpi.com |

Role of this compound as a Key Constituent in Lobelia inflata and Other Species

This compound is considered a key constituent of Lobelia inflata not because of its high concentration, but because its consistent presence contributes to the plant's unique and complex chemical signature. The bioactivity of Lobelia inflata is attributed to its entire suite of piperidine alkaloids, which includes lobeline, lobelanine (B1196011), lobelanidine (B1674987), and this compound, among others. researchgate.net The specific combination and relative abundance of these compounds define the plant's phytochemical profile.

From a chemotaxonomic perspective, the alkaloid profile serves as a diagnostic marker for distinguishing between different Lobelia species. nih.gov Advanced analytical methods can reveal distinct chemical fingerprints for various species. For example, comparative studies have shown that while L. inflata contains a rich profile of lobeline-type alkaloids, other species like L. chinensis may lack lobeline entirely while containing other piperidine derivatives. mdpi.com Therefore, the presence of this compound as part of the characteristic alkaloid profile of L. inflata is taxonomically significant. The application of LC-MS/MS for profiling these alkaloids is considered a valuable tool for chemotaxonomic studies, quality control of herbal materials, and plant breeding programs. nih.gov

| Compound Name | Status |

|---|---|

| Lobeline | Major, most studied alkaloid |

| Lobelanine | Key constituent |

| Lobelanidine | Key constituent |

| This compound | Key constituent |

| Norlobelanidine | Related constituent |

| Lelobanidine | Related constituent |

Elucidation of Norlobelanine Biosynthetic Pathways

Precursor Identification and Incorporation Studies for Piperidine (B6355638) Alkaloids

Research into piperidine alkaloid biosynthesis has identified key amino acids as the primary building blocks. Tracer studies using radiolabeled precursors have been instrumental in mapping these routes.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is predominantly derived from the amino acid L-lysine cdnsciencepub.comaustinpublishinggroup.comresearchgate.netrsc.orgresearchgate.netfrontiersin.org. The initial step in this process involves the decarboxylation of lysine (B10760008), typically catalyzed by lysine decarboxylase (LDC), to form cadaverine (B124047) austinpublishinggroup.comresearchgate.netfrontiersin.org. Cadaverine can then undergo oxidative deamination, often via a copper amine oxidase, to yield Δ1-piperideine, a cyclic imine that serves as a crucial intermediate in the synthesis of many piperidine alkaloids austinpublishinggroup.comresearchgate.netfrontiersin.org. While some studies suggest a non-symmetric incorporation of lysine into piperidine rings, research on lobeline (B1674988) biosynthesis points towards a symmetrical intermediate, implying a specific arrangement of lysine-derived carbons in the final alkaloid structure cdnsciencepub.comrsc.orgrsc.org.

The aromatic portions of Norlobelanine and related lobelia alkaloids are derived from phenylalanine austinpublishinggroup.comrsc.orgrsc.orgaustinpublishinggroup.commetwarebio.comwikipedia.org. Phenylalanine enters the pathway via the phenylpropanoid pathway, which begins with the action of phenylalanine ammonia-lyase (PAL) to produce cinnamic acid austinpublishinggroup.comaustinpublishinggroup.com. Subsequent hydroxylation and oxidation steps are proposed to lead to precursors such as benzoylacetic acid, which is then incorporated into the alkaloid structure austinpublishinggroup.comaustinpublishinggroup.comcaltech.edu. This pathway highlights the connection between primary metabolism (amino acid synthesis) and the specialized secondary metabolism responsible for alkaloid production.

Enzymatic Transformations in this compound Biosynthesis

The conversion of lysine and phenylalanine derivatives into this compound involves a series of enzymatic reactions. While specific enzymes directly responsible for this compound synthesis are not as extensively characterized as those for some other alkaloid classes, general mechanisms for piperidine alkaloid formation provide a framework. These include decarboxylation, deamination, cyclization, and condensation reactions austinpublishinggroup.comresearchgate.netfrontiersin.org. For lobelanine (B1196011), a closely related compound, a ring-closing double aza-Michael (RCDAM) reaction has been proposed universite-paris-saclay.fr. It is likely that similar or related enzymatic processes, potentially involving the condensation of a lysine-derived unit (like Δ1-piperideine) with a phenylalanine-derived unit (like benzoylacetic acid), lead to the formation of this compound caltech.edu.

Proposed Symmetrical Intermediate Role of this compound in Lobeline Biosynthesis

This compound is hypothesized to serve as a symmetrical intermediate in the biosynthesis of lobeline rsc.orgrsc.org. Tracer studies involving the administration of radiolabeled lobelanine (a compound structurally similar to this compound) to Lobelia inflata plants demonstrated its incorporation into lobeline, suggesting it is a direct precursor or a closely related intermediate in the pathway rsc.org. This evidence supports the notion that this compound, with its symmetrical arrangement of precursor units, is a key step in the convergent synthesis of lobeline from lysine and phenylalanine rsc.orgrsc.org. The proposed biogenesis involves the condensation of benzoylacetic acid with a lysine-derived precursor to yield this compound, which is then further processed to lobeline caltech.edu.

Table 1: Precursor Incorporation into Lobeline Biosynthesis

| Labeled Precursor | Product | Incorporation (%) | Source |

| [N-methyl-14C]Lobelanine | [N-methyl-14C]Lobeline | 12 | rsc.org |

Strategies for Enhancing this compound Production in In Vitro Plant Cultures

The production of this compound and other valuable alkaloids can be significantly enhanced through various plant biotechnology approaches when in vitro culture systems are employed. These strategies aim to optimize cellular metabolism and environmental conditions to maximize alkaloid yields.

Media Optimization and Precursor Feeding : Adjusting the composition of the culture medium, including nitrogen sources and mineral salts, can influence alkaloid accumulation researchgate.netnih.govd-nb.info. Specifically, studies on Lobelia inflata have shown that nitrate (B79036) concentrations can impact alkaloid production, with certain levels of potassium nitrate (KNO3) promoting higher yields of lobeline and its derivatives longdom.org. The addition of precursor amino acids, such as phenylalanine, can also stimulate alkaloid synthesis cabidigitallibrary.org.

Elicitation : The application of biotic or abiotic elicitors (e.g., jasmonic acid, salicylic (B10762653) acid, yeast extract) can induce stress responses in plant cell cultures, leading to increased secondary metabolite production, including alkaloids researchgate.netd-nb.infobohrium.commdpi.comnih.govmdpi.com.

Bioreactor Systems and Cell Line Selection : Utilizing bioreactors allows for controlled large-scale cultivation, while the selection of high-producing cell lines and optimization of culture parameters (temperature, pH, light) are critical for efficient production researchgate.netnih.govd-nb.infobohrium.com.

Genetic and Metabolic Engineering : Advanced techniques such as metabolic engineering, involving the overexpression of key biosynthetic genes or gene editing, offer potential for significant yield improvements and the discovery of novel pathways bohrium.comlongdom.org.

Table 2: Effect of KNO3 Concentration on Alkaloid Production in Lobelia inflata Cultures

| KNO3 Concentration (mg/L) | Dry Mass (mg) | Total Alkaloid Content (mg/g) | Lobeline & Derivatives (mg/g) | Source |

| Control (MS Medium) | 167.4 | Not specified | Not specified | longdom.org |

| 570 | 200.4 | 8.3 (herb), 9.2 (root) | Highest | longdom.org |

| 1980 (Doubled) | Inhibited | Not specified | Lowest | longdom.org |

| 2280 (Doubled) | Inhibited | Not specified | Not specified | longdom.org |

These in vitro strategies, combined with a deeper understanding of the enzymatic machinery, hold promise for the sustainable and efficient production of this compound and other valuable plant-derived compounds.

Compound List:

this compound

Lobeline

Lobelanine

Cadaverine

Δ1-piperideine

Lysine

Phenylalanine

Benzoylacetic acid

Cinnamic acid

Advanced Synthetic Methodologies for Norlobelanine and Its Analogues

Total Synthesis Approaches to Norlobelanine

The total synthesis of this compound has been achieved through various strategies, often involving the construction of the core 2,6-disubstituted piperidine (B6355638) ring. A common and straightforward approach involves a three-step procedure starting from readily available starting materials. nih.gov

This classical synthesis begins with the condensation of 2,6-lutidine with benzaldehyde. This reaction forms a conjugated intermediate, which is then subjected to hydrogenation. The hydrogenation step, typically carried out in the presence of a catalyst such as Adams' catalyst (platinum dioxide), reduces the pyridine (B92270) ring to a piperidine ring, yielding nor-lobelane. nih.gov The final step to obtain lobelane, a closely related N-methylated analogue, involves N-methylation using reagents like sodium cyanoborohydride and formaldehyde. nih.gov This fundamental approach has been adapted for the synthesis of a variety of nor-lobelane analogues by employing substituted benzaldehydes or other aromatic aldehydes in the initial condensation step. nih.gov

| Step | Reaction | Reagents | Product |

| 1 | Condensation | 2,6-Lutidine, Benzaldehyde | Conjugated intermediate |

| 2 | Hydrogenation | Adams' catalyst (PtO₂) | Nor-lobelane |

Chemo-Enzymatic Synthesis Strategies for this compound

While specific chemo-enzymatic strategies for the synthesis of this compound are not extensively documented, the synthesis of the related alkaloid (−)-lobeline has utilized enzymatic reactions, highlighting the potential of this approach for this compound and its analogues. A notable example is the enzymatic desymmetrization of lobelanidine (B1674987), a symmetrical precursor to lobeline (B1674988). nih.gov

In this strategy, the enzyme Candida antarctica lipase (B570770) B (CAL-B) is used to selectively acylate one of the two hydroxyl groups of lobelanidine. nih.gov This enzymatic resolution provides a chiral monoester with high enantiomeric excess. The remaining free hydroxyl group can then be oxidized, followed by deprotection of the ester to yield the target molecule. This chemo-enzymatic approach offers a powerful method for introducing chirality and achieving high enantioselectivity, which is often a challenge in purely chemical syntheses. nih.gov The principles of this enzymatic resolution could potentially be applied to symmetrical precursors of this compound analogues to achieve enantiopure compounds.

Diastereoselective Synthesis of this compound Isomers

The control of stereochemistry is a critical aspect in the synthesis of this compound and its analogues, as different stereoisomers can exhibit distinct biological activities. The 2,6-disubstituted piperidine core of this compound can exist as cis and trans diastereomers, and various synthetic methods have been developed to selectively obtain the desired isomer. rsc.orgbohrium.com The stereochemical outcome of the synthesis is often influenced by the choice of reagents, catalysts, and reaction conditions. bohrium.com

The Ring Closing Double Aza-Michael (RCDAM) addition is a powerful strategy for the construction of piperidine rings, including the core of this compound analogues. ntu.edu.sgrsc.org This reaction involves the intramolecular conjugate addition of a nitrogen nucleophile to two Michael acceptors within the same molecule, leading to the formation of the heterocyclic ring. ntu.edu.sg

In the context of synthesizing 2,6-disubstituted piperidines, a diallyl ketone can be treated with a primary amine. ntu.edu.sg This initially leads to isomerization, followed by a double aza-Michael addition to form the piperidine ring. ntu.edu.sg The stereochemical outcome of this reaction can be influenced by the nature of the substituents and the reaction conditions. This methodology provides a convergent approach to complex piperidine structures and is a valuable tool for the synthesis of a library of this compound analogues. ntu.edu.sg

Achieving stereochemical control in the synthesis of this compound analogues is paramount. Strategies to achieve this include substrate-controlled diastereoselective reactions, the use of chiral auxiliaries, and asymmetric catalysis. rsc.orgnih.gov For instance, the reduction of a cyclic imine or enamine intermediate can proceed with high diastereoselectivity, depending on the directing effect of existing stereocenters or the use of a chiral reducing agent. bohrium.com

Resolution of racemic mixtures is another common approach to obtain enantiomerically pure isomers. This can be achieved through classical methods involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. As mentioned in the chemo-enzymatic section, enzymatic kinetic resolution is also a highly effective method for separating enantiomers. nih.gov

| Method | Description | Key Feature |

| Substrate-Controlled Diastereoselection | Existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. | Relies on the inherent chirality of the substrate. |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to guide the stereoselective transformation. | The auxiliary is removed after the desired stereochemistry is established. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A small amount of catalyst can generate a large amount of enantiomerically enriched product. nih.gov |

| Resolution of Racemates | Separation of a 50:50 mixture of enantiomers. | Can be achieved through classical or enzymatic methods. nih.gov |

Development of Novel Synthetic Routes to this compound Derivatives

The search for new therapeutic agents has driven the development of novel synthetic routes to a wide range of this compound derivatives. These efforts focus on creating analogues with modified phenyl rings, different substituents on the piperidine ring, and conformationally restricted structures. nih.gov

One approach involves replacing the phenyl rings of nor-lobelane with other aromatic or heteroaromatic systems, such as naphthalenyl or quinolyl groups. nih.gov For example, an efficient synthesis of a cis-2,6-di-(2-quinolyl)piperidine, an aza-aromatic analogue of nor-lobelane, has been reported. nih.gov This synthesis features a Wittig reaction to construct the key carbon-carbon bonds. nih.gov

Another strategy focuses on creating conformationally restricted analogues to probe the bioactive conformation. This has been achieved by incorporating the piperidine ring into a more rigid framework, such as a quinuclidine (B89598) ring system. nih.gov The synthesis of these constrained analogues often involves multi-step sequences and key cyclization reactions. nih.gov These novel synthetic routes are essential for expanding the structure-activity relationship (SAR) studies of this compound and for the discovery of new drug candidates. nih.gov

Structural Characterization and Stereochemical Investigations of Norlobelanine

Spectroscopic Techniques for Norlobelanine Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the molecular structure and stereochemistry of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that together allows for a comprehensive understanding of the compound's identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Norlobelaninenih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the full characterization of this compound, particularly its cis isomer (often referred to as cis-2a) universite-paris-saclay.frrsc.org. This technique provides detailed insights into the connectivity of atoms and the spatial arrangement of groups within the molecule. The relative configuration of this compound has been confirmed through NMR analysis universite-paris-saclay.frrsc.org. While specific chemical shift values are not detailed in the reviewed literature snippets, NMR spectroscopy is recognized as a primary method for determining the structural characteristics of organic compounds jchps.comrsc.orgresearchgate.netweebly.com.

Mass Spectrometric Methods for this compound Structural Confirmationnih.gov

Mass Spectrometry (MS) plays a vital role in the structural confirmation of this compound by providing precise molecular weight information and fragmentation patterns bruker.compharmafocusamerica.com. Techniques such as High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC/Q-TOF MS) have been employed for the chemical profiling of this compound researchgate.net. MS methods are essential for identifying compounds and verifying their molecular formulas, thereby supporting structural elucidation efforts bruker.compharmafocusamerica.comfrontiersin.org.

Crystallographic Analysis of this compound and its Derivativesnih.govresearchgate.net

X-ray crystallographic analysis has provided definitive insights into the solid-state structure and stereochemistry of this compound and its derivatives. Single-crystal X-ray diffraction studies have confirmed the relative configuration of this compound universite-paris-saclay.frrsc.org. Specifically, the crystal structure of this compound reveals a classical chair conformation for its piperidine (B6355638) ring. In this conformation, the proton on the central nitrogen atom facilitates the formation of stabilizing intramolecular hydrogen bonds between the nitrogen and both carbonyl oxygen atoms of the phenacyl arms, positioning them to face each other universite-paris-saclay.frrsc.org. These hydrogen bonds are significant in influencing the molecule's stability and epimerization behavior researchgate.netuniversite-paris-saclay.frconicet.gov.ar.

The crystallographic data for this compound (specifically, the cis isomer) includes:

| Parameter | Value |

| COD Number | 7154101 |

| Hermann-Mauguin Space Group | P 1 21/c 1 |

| Hall Space Group | -P 2ybc |

| Space Group Number | 14 |

| Lattice Parameter 'a' | 6.3774 Å |

| Lattice Parameter 'b' | 10.6140 Å |

| Lattice Parameter 'c' | 26.4051 Å |

| Angle 'α' | 90 ° |

| Angle 'β' | 103.339 ° |

| Angle 'γ' | 90 ° |

| Z (Molecules per unit cell) | 4 |

| Z' (Asymmetric units per cell) | 1 |

| Residual Factor | 0.1039 |

Configurational Stability and Epimerization Research of this compound Analoguesnih.govconicet.gov.ar

Research into the configurational stability and epimerization of this compound and its analogues has revealed key aspects of its chemical behavior. This compound, particularly in its cis configuration, demonstrates a notable degree of configurational stability, largely attributed to the intramolecular hydrogen bonding network observed in its crystal structure researchgate.netuniversite-paris-saclay.frconicet.gov.ar. This stabilization mechanism can slow down epimerization processes universite-paris-saclay.frconicet.gov.ar.

Studies have indicated that while this compound can undergo mutarotation, the process is relatively slow. For instance, mutarotation was observed to be complete after 12 hours of warming at 70 °C in C6D6, resulting in a stable cis–trans ratio of approximately 93:7 universite-paris-saclay.fr. The presence of a configurationally labile β-aminoketone subunit within the molecule contributes to its propensity for mutarotation researchgate.netconicet.gov.arresearchgate.net.

Investigations into this compound analogues have focused on developing compounds with enhanced configurational stability. Analogues based on pyrrolidine (B122466) ring systems have shown superior stability compared to their piperidine counterparts universite-paris-saclay.frrsc.orgresearchgate.net. Proposed mechanisms for the epimerization of this compound and related compounds include acid-catalyzed retro-Mannich reactions or retro-aza-Michael processes, leading to intermediates that can re-cyclize to form different diastereomers conicet.gov.ar. The influence of structural modifications, such as the size of the central heterocycle or substituents on the phenacyl arms, on the thermodynamic equilibrium and the effectiveness of crystallization-induced dynamic resolution (CIDR) has also been explored researchgate.net.

Compound List:

this compound

Radicamine

Apigenin

Luteolin

Quercetin

Lobetyolin

Lobetyolinin

Lobelitin A-G

Lobechinenoids A-D

Lobechidine A-C

8,10-diethyllobelidione

8,10-diethyllobelidiol

8-propyl-10-ethyllobelionol

8-ethyl-10-propyllobelionol

Analytical Methodologies for Norlobelanine Research

Chromatographic Techniques for Norlobelanine Detection and Separation

Chromatographic methods are foundational for separating this compound from other compounds in a sample, allowing for its subsequent detection and analysis.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of alkaloids, including this compound. Reversed-phase HPLC, typically employing C18 or C8 columns, is common for analyzing compounds like this compound mdpi.cominfona.plresearchgate.netaustinpublishinggroup.com. Method development involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection.

A typical HPLC method for Lobelia alkaloids, which would be applicable to this compound, involves a gradient elution system using a mobile phase composed of an aqueous buffer (e.g., containing formic acid) and an organic solvent such as acetonitrile (B52724) mdpi.com. For instance, a C18 column maintained at 30 °C with a flow rate of 1.0 mL/min and a gradient elution program combining water and acetonitrile with 0.1% formic acid has been described for the simultaneous analysis of Lobelia marker compounds mdpi.com. Detection is often performed using a Photodiode Array (PDA) detector or a UV detector, typically in the range of 210-280 nm, where many alkaloids exhibit absorbance mdpi.comaustinpublishinggroup.com. Validation studies for such methods commonly include assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and analyte recovery, demonstrating high linearity (e.g., r² > 0.9991) and good precision and recovery mdpi.com. While specific retention times for this compound are not always explicitly stated in general method descriptions, related compounds like lobeline (B1674988) have been reported to elute around 15.3 minutes under certain conditions austinpublishinggroup.com.

Table 1: Typical HPLC Parameters for Lobelia Alkaloid Analysis

| Parameter | Description | Source |

| Column | C18 or C8 reversed-phase column | mdpi.cominfona.plresearchgate.netaustinpublishinggroup.com |

| Mobile Phase | Gradient elution with e.g., Acetonitrile and aqueous buffer (e.g., 0.1% Formic Acid/Water or 30 mM Ammonium (B1175870) Formate (B1220265), pH 2.80) | mdpi.cominfona.plresearchgate.net |

| Flow Rate | ~1.0 mL/min | mdpi.com |

| Column Temp. | ~30 °C | mdpi.com |

| Detection | UV-PDA or UV detector (e.g., 210-280 nm) | mdpi.comaustinpublishinggroup.com |

| Injection Vol. | 10 µL | mdpi.com |

| Validation | Linearity (r² > 0.9991), LOD, LOQ, Precision, Recovery | mdpi.com |

Thin-Layer Chromatography (TLC) for this compound Profiling

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and qualitative method for profiling and screening alkaloids like this compound. It is particularly useful for initial sample assessment and for comparative analysis.

Standard TLC procedures for Lobelia alkaloids involve spotting samples onto a silica (B1680970) gel plate, often coated with a fluorescent indicator (e.g., F254) austinpublishinggroup.com. A common mobile phase system for alkaloid separation is a mixture of chloroform, methanol, and ammonia (B1221849) (e.g., 90:9:1, v/v/v) austinpublishinggroup.com. After the chromatographic separation, visualization is achieved using various methods. UV light, specifically at wavelengths of 254 nm and 365 nm, can reveal UV-absorbing compounds, causing them to appear as dark spots against a fluorescent background austinpublishinggroup.comlibretexts.org. Chemical visualization is also critical; the Dragendorff's reagent, which reacts with heterocyclic amines to produce an orange-colored complex, is highly effective for detecting alkaloids like this compound austinpublishinggroup.com. Other visualization reagents like p-anisaldehyde or phosphomolybdic acid can also be employed depending on the chemical nature of the target compounds libretexts.orgresearchgate.net.

Table 2: Typical TLC Parameters for Alkaloid Profiling

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F254 | austinpublishinggroup.com |

| Mobile Phase | Chloroform:Methanol:Ammonia (90:9:1, v/v/v) | austinpublishinggroup.com |

| Visualization | UV (254 nm, 365 nm), Dragendorff's reagent | austinpublishinggroup.com |

Mass Spectrometric Approaches for this compound Identification and Quantification

Mass spectrometry (MS), especially when coupled with chromatography (LC-MS, GC-MS), provides high sensitivity and specificity for identifying and quantifying this compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with Liquid Chromatography (LC) for the analysis of alkaloids. ESI is particularly well-suited for polar and thermally labile compounds like many alkaloids, often producing protonated molecules ([M+H]⁺) in positive ion mode infona.plresearchgate.netcolab.wsmetwarebio.com. APCI is an alternative that can be effective for semi-volatile and less polar compounds, operating via chemical ionization mechanisms metwarebio.com.

Studies analyzing Lobelia alkaloids, including this compound, have reported the use of ESI in positive ion mode, often with mobile phases containing acetonitrile and ammonium formate infona.plresearchgate.net. The choice between ESI and APCI can depend on the specific analyte and matrix, with each technique having different sensitivities and susceptibilities to matrix effects metwarebio.comperkinelmer.clnih.gov. For alkaloid analysis, ESI is frequently preferred due to its efficiency in generating charged species from polar molecules metwarebio.com.

Tandem Mass Spectrometry (MS/MS) for this compound Structural Elucidation and Quantification

Tandem Mass Spectrometry (MS/MS) is indispensable for confirming the identity and elucidating the structure of this compound. This technique involves selecting a precursor ion (e.g., the protonated molecule of this compound) and fragmenting it in a collision cell. The resulting fragment ions are then analyzed, providing a unique fragmentation pattern or "fingerprint" lcms.czlcms.cz.

By comparing the obtained MS/MS spectra with those of authentic standards or reference databases, this compound can be unequivocally identified infona.plresearchgate.net. Furthermore, MS/MS, particularly in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is a powerful tool for highly sensitive and selective quantification of this compound in complex biological or plant matrices infona.plresearchgate.netscispace.comfrontiersin.org. This involves monitoring specific transitions of precursor ions to their characteristic product ions, thereby minimizing interference from other compounds infona.plresearchgate.netlcms.czscispace.comfrontiersin.org. Fragmentation pathways can be explored by varying collision energies to gain deeper structural insights lcms.czfrontiersin.org.

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound-Related Analyses

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for volatile and semi-volatile compounds that can be vaporized without decomposition innovatechlabs.comthermofisher.comfilab.fr. While this compound, being an alkaloid, is relatively polar and may not be sufficiently volatile or thermally stable for direct GC-MS analysis without derivatization, GC-MS has been applied to the analysis of related compounds or in broader profiling studies of Lobelia species scispace.comnih.gov.

If GC-MS is employed for this compound or structurally similar compounds, sample preparation might involve derivatization to increase volatility and thermal stability nih.gov. The GC separates the compounds based on their boiling points and interactions with the stationary phase, while the MS provides identification and quantification through mass-to-charge ratio (m/z) analysis of ionized fragments innovatechlabs.comthermofisher.com. For instance, GC-MS methods for other alkaloids have used specific ion monitoring (e.g., m/z 134 for norfluoxetine) for quantification nih.gov.

List of Compounds Mentioned:

this compound

Lobeline

Lobelidine

Norlobeline

Norlelobanidine

Luteolin

Apigenin

Apigenin 7-O-rutinoside

Diosmin

Diosmetin

Linarin

Wogonoside

3′-methoxyl-linarin

Lobelitin A-G

Lobechinenoids A-D

Lobechidine A-C

8,10-diethyllobelidione

8,10-diethyllobelidiol

8-propyl-10-ethyllobelionol

8-ethyl-10-propyllobelionol

Clerodendrin

Chrysoeriol-7-O-diglucuronide

Piperine

Fluoxetine

Norfluoxetine

Diphenhydramine

Levonorgestrel

Canrenone

Pyranonaphthoquinones (PNQs)

PNQ-332

PNQ-318A

Salicylic (B10762653) acid-D6

Homoisoflavones (III, IV, V)

p-nitroaniline

Structure Activity Relationship Sar Studies of Norlobelanine Analogues

Influence of Norlobelanine Structural Modifications on Biological Target Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications of a molecule affect its biological activity gardp.org. While specific detailed SAR studies focusing solely on this compound's structural modifications are emerging, research on related lobelia alkaloids provides foundational insights. Computational explorations have identified key molecular targets for this compound and its analogues, including the ceramide transfer protein (CERT) and the vesicular monoamine transporter 2 (VMAT2) worldscientific.comresearchgate.net.

Pharmacological Mechanisms of Action of Norlobelanine Preclinical Research

Interaction with Vesicular Monoamine Transporters (VMATs) in Preclinical Contexts

Vesicular Monoamine Transporters (VMATs), particularly VMAT2, are critical for the storage and release of monoamine neurotransmitters like dopamine (B1211576). Research indicates that compounds structurally related to Norlobelanine interact with these transporters, suggesting a potential avenue for this compound's own mechanism of action.

Computational studies have identified Synaptic Vesicular Amine Transporter 2 (VMAT2) as a key molecular target for various phytoconstituents found in Lobelia inflata, a plant species from which this compound is derived worldscientific.comresearchgate.net. While direct quantitative binding affinity data for this compound to VMAT2 from the provided search results is not explicitly detailed, VMAT2 has been established as a target for related alkaloids within this class researchgate.netnih.gov. These computational analyses aim to understand the structural basis of ligand binding to VMAT2, a transporter crucial for regulating monoamine neurotransmitter levels in the brain researchgate.netnih.govresearchgate.net.

Preclinical research on alkaloids structurally similar to this compound, such as lobeline (B1674988), has demonstrated their ability to modulate dopamine signaling pathways, often through interactions with VMAT2 researchgate.netresearchgate.net. Lobeline has been shown to interfere with monoamine storage by interacting with VMAT2, thereby potentially influencing dopamine release and uptake researchgate.netresearchgate.net. Specifically, lobeline has been observed to inhibit dopamine uptake at VMAT2 and affect methamphetamine-evoked dopamine release researchgate.net. These findings in related compounds suggest that this compound may also play a role in regulating dopaminergic neurotransmission by interacting with VMATs.

Enzyme Inhibition Studies of this compound (e.g., Phospholipase A2 (dPLA2))

This compound has been investigated for its potential to inhibit enzymes, notably Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes and other biological functions.

Computational docking studies have revealed that this compound forms specific interactions within the active site of Deinagkistrodon acutus venom Phospholipase A2 (dPLA2) scirp.org. These interactions include the formation of hydrogen bonds with amino acid residues such as Glycine 29 (GLY29) and Aspartic Acid 48 (ASP48), as well as with Glycine 31 (GLY31) scirp.org. Additionally, this compound engages in hydrophobic interactions with residues like Phenylalanine 5 (PHE5) and Histidine 47 (HIS47) within the dPLA2 active site scirp.org. These molecular interactions are critical for determining the compound's binding affinity and inhibitory efficacy.

Interactions with Other Molecular Targets (e.g., Ceramide Transfer Protein (CERT) – Computational)

The Ceramide Transfer Protein (CERT) is a key lipid transfer protein uniquely responsible for transporting ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus mdpi.com. This transport is a critical prerequisite for the conversion of ceramide into sphingomyelin, a vital process in sphingolipid metabolism that influences cellular functions such as cell growth and apoptosis mdpi.com. CERT's role in regulating the ceramide-sphingomyelin balance has also implicated it in various pathological conditions, including cancer frontiersin.org, mdpi.com.

Advanced computational methodologies, including molecular docking simulations, have been employed to investigate the potential interactions of various phytoconstituents with significant human molecular targets worldscientific.com, researchgate.net. Within this research framework, this compound has demonstrated a notable interaction with the Ceramide Transfer Protein (CERT) worldscientific.com, researchgate.net. Computational analyses have determined a binding affinity of -7.537 kcal/mol for this compound when interacting with CERT worldscientific.com, researchgate.net. These findings suggest a potential role for this compound in modulating the functional activity of CERT worldscientific.com, researchgate.net.

| Target | Binding Affinity (kcal/mol) | Study Type |

| CERT | -7.537 | Computational |

Potential Interaction with Nicotinic Acetylcholine (B1216132) Receptors (Preclinical)

Neuronal nicotinic acetylcholine receptors (nAChRs) are a class of ligand-gated ion channels that are extensively distributed throughout the central and peripheral nervous systems nih.gov, frontiersin.org. These receptors play fundamental roles in synaptic neurotransmission and are implicated in a wide array of physiological and pathological processes, including cognitive function, addiction, and neurodegenerative diseases nih.gov, mdpi.com, nih.gov. Preclinical research actively investigates the modulation of nAChRs as a strategy for developing therapeutics for various central nervous system disorders nih.gov, mdpi.com.

However, specific preclinical studies that detail the direct interaction of this compound with nicotinic acetylcholine receptors are not prominently featured in the available scientific literature nih.gov, mdpi.com, nih.gov, frontiersin.org, upenn.edu. The existing body of preclinical research on nAChRs primarily focuses on compounds designed to target specific receptor subtypes, such as the α4β2* and α7 nAChRs, with the aim of addressing conditions like cognitive impairment and addiction nih.gov, mdpi.com.

Preclinical Therapeutic Potential and in Vivo Model Studies of Norlobelanine Containing Extracts and Analogues

Neuropharmacological Investigations in Animal Models

Research into the neuropharmacological effects of Lobelia alkaloids, including norlobelanine, has primarily focused on their interactions with neurotransmitter systems and their potential in models of neurological disorders.

Studies on Psychostimulant-Induced Behaviors (via related alkaloids)

Lobelia alkaloids, notably lobeline (B1674988) (a closely related compound to this compound), have demonstrated effects on behaviors associated with psychostimulant use. Studies indicate that lobeline can attenuate the locomotor-activating properties induced by stimulants like methamphetamine and cocaine in rodent models. This attenuation is thought to occur through interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and by modulating dopamine (B1211576) transporter (DAT) activity, thereby influencing dopamine release and reuptake bioline.org.bruky.edunih.gov. For instance, lobeline has been shown to decrease methamphetamine self-administration and attenuate cocaine- and nicotine-induced hyperactivity in rats bioline.org.br. While direct studies on this compound's psychostimulant-induced behaviors are less prevalent, its structural similarity to lobeline suggests potential overlapping mechanisms of action, particularly concerning dopaminergic pathways and nAChR interactions africanjournalofbiomedicalresearch.comresearchgate.net.

Exploration in Animal Models of Neurological Disorders

Lobelia alkaloids have shown promise in preclinical models of neurodegenerative diseases. Lobeline, in particular, has demonstrated neuroprotective effects against dopaminergic neuron death induced by toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in animal models of Parkinson's disease africanjournalofbiomedicalresearch.comresearchgate.netfrontiersin.org. These protective effects appear to involve the modulation of neurotransmitter systems, including the inhibition of dopamine reuptake and blockade of N-methyl-D-aspartate receptors (NMDARs), which helps mitigate excitotoxicity and oxidative stress africanjournalofbiomedicalresearch.com. Furthermore, lobeline has shown potential in improving cognitive function and exhibiting antidepressant-like effects in preclinical studies, possibly through interactions with nAChRs and modulation of brain-derived neurotrophic factor (BDNF) expression africanjournalofbiomedicalresearch.combattlegroundhealingarts.com. Research into this compound's specific role in models of Alzheimer's or Parkinson's disease is ongoing, but its structural relationship to lobeline suggests potential for similar neuroprotective activities drugfuture.comnih.gov.

Anti-Inflammatory Properties in Preclinical Models (from Lobelia extracts)

Extracts from Lobelia species have exhibited significant anti-inflammatory properties in preclinical models. Studies on Lobelia flaccida demonstrated that aqueous extracts significantly inhibited carrageenan-induced rat paw edema, comparable to aspirin (B1665792) bioline.org.br. This suggests a potential mechanism involving the inhibition of inflammatory mediators and the cyclooxygenase pathway bioline.org.br. Research on Lobelia chinensis also indicated anti-inflammatory effects, correlating with the inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) through the NF-κB pathway researchgate.netnih.govbiomedres.us. While specific studies detailing this compound's isolated anti-inflammatory effects are limited, the broader anti-inflammatory activity observed in Lobelia extracts points to the potential contribution of its constituent alkaloids.

Potential in Anti-Malignancy Models (from Lobelia extracts)

Lobelia extracts have demonstrated potential anti-malignancy activity in preclinical settings. An extract of Lobelia inflata was shown to significantly reduce tumor growth in a mouse model of melanoma, alongside reducing inflammatory cell recruitment and cytokine production biomedres.usmdpi.com. Other studies have indicated that Lobelia chinensis extracts possess cytotoxic effects against various cancer cell lines, with some components inducing apoptosis researchgate.netnih.govnih.govresearchgate.net. For instance, lobetyolin, a compound found in Lobelia species, has shown anti-cancer properties by inhibiting glutamine metabolism and inducing apoptosis in colon cancer cells nih.gov. The presence of alkaloids like this compound in these extracts suggests they may play a role in these observed anti-cancer effects.

Anticonvulsant Activity in Animal Models (from Lobelia extracts)

Lobelia extracts have been investigated for their anticonvulsant properties. Studies on Lobelia nicotianaefolia found that isolated lobeline exhibited potent anticonvulsant activity against pentylenetetrazol (PTZ)-induced seizures in mice nih.govnih.gov. This activity was associated with an increase in brain gamma-aminobutyric acid (GABA) levels, suggesting a GABAergic mechanism nih.govnih.gov. While Lobelia flaccida extracts showed insignificant anticonvulsant activity in one study bioline.org.br, the findings with isolated lobeline highlight the potential of Lobelia alkaloids in managing seizure disorders. Further research is needed to clarify the specific role of this compound in these anticonvulsant effects.

Antimicrobial Properties in Preclinical Settings (from Lobelia extracts)

Lobelia species have shown antimicrobial activity in preclinical evaluations. Methanolic and ethanolic extracts of Lobelia inflata inflorescences have demonstrated inhibition against respiratory tract pathogens such as Klebsiella pneumoniae and Staphylococcus aureus drugs.com. Studies on Lobelia pyramidalis essential oil also indicated moderate antimicrobial activity against bacterial and fungal strains, with significant inhibition zones against Staphylococcus aureus and Talaromyces mentagrophytes nih.gov. Lobelia extracts have also shown synergistic effects with standard antibiotics consensus.app. While the specific antimicrobial spectrum of this compound has not been extensively detailed, the broad antimicrobial potential of Lobelia extracts suggests that its alkaloids may contribute to these activities.

Future Directions in Norlobelanine Research

Further Elucidation of Complex Biosynthetic Pathways and Enzymatic Activities

The natural production of piperidine (B6355638) alkaloids like norlobelanine in plants such as Lobelia inflata involves intricate biosynthetic pathways that are not yet fully understood. Future research will likely aim to identify and characterize the specific enzymes responsible for the key steps in this compound's formation. Understanding these enzymatic processes could pave the way for biocatalytic or metabolic engineering approaches to production.

Key research objectives in this area include:

Identification of Key Enzymes: Isolating and characterizing the enzymes that catalyze the condensation and cyclization reactions to form the piperidine ring of this compound.

Pathway Mapping: Delineating the complete sequence of intermediate compounds and enzymatic transformations from precursor molecules to the final this compound structure.

Enzyme Mechanism Studies: Investigating the detailed catalytic mechanisms of the involved enzymes to understand how they achieve their specificity and efficiency. This could involve techniques like X-ray crystallography to determine enzyme structures.

Heterologous Expression: Expressing the identified biosynthetic genes in microbial hosts like yeast or bacteria to reconstruct the pathway outside of the native plant. This would facilitate easier study and potential for scaled-up production. nih.govresearchgate.netrsc.org

Advanced Synthetic Approaches for Enantiopure this compound and Its Isomers

The precise three-dimensional arrangement of atoms (stereochemistry) in a molecule like this compound is critical for its biological activity. Developing synthetic methods that can produce specific isomers in high purity (enantiopure) is a significant goal for future research.

Current research has shown that it is possible to synthesize the pyrrolidine (B122466) analogues of this compound, and through selective crystallization, isolate a single diastereomer in high yield. rsc.org Future work will likely expand on these principles for the piperidine structure of this compound itself.

Advanced synthetic strategies that are expected to be a focus of future research include:

Asymmetric Catalysis: The use of chiral catalysts to guide the synthesis towards a specific desired stereoisomer, minimizing the production of unwanted isomers.

Crystallization-Induced Dynamic Resolution (CIDR): This technique involves the crystallization of one diastereomer from a mixture that is in equilibrium. rsc.org By removing the desired isomer from the solution via crystallization, the equilibrium is shifted, leading to a high yield of the target molecule. rsc.org

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction conditions, potentially leading to higher yields and purity. This method can also be more easily scaled up for larger quantity production.

Chemoenzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps can leverage the high selectivity of enzymes to create specific stereocenters.

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer over another. | High enantiomeric purity, potentially fewer purification steps. |

| Crystallization-Induced Dynamic Resolution (CIDR) | Exploits the crystallization of a desired isomer from an equilibrating mixture to drive the reaction to completion. rsc.org | Can achieve high diastereomeric purity and yield. rsc.org |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Improved control over reaction parameters, enhanced safety, and scalability. |

| Chemoenzymatic Synthesis | Integrates enzymatic reactions into a multi-step chemical synthesis. | High stereoselectivity and regioselectivity, milder reaction conditions. |

Comprehensive Structure-Activity Profiling of Novel this compound Analogues for Specific Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how modifications to a molecule's structure affect its biological activity. For this compound, SAR studies have been crucial in identifying analogues with improved properties, such as enhanced selectivity for the vesicular monoamine transporter 2 (VMAT2). nih.govresearchgate.netacs.orgepa.gov

Future SAR studies will likely involve the synthesis and biological evaluation of a wide array of novel this compound analogues. Key areas for investigation include:

Systematic Modification of the Piperidine Ring: Introducing unsaturation or altering the ring size to explore how these changes affect target binding. nih.govacs.orgepa.gov

Variation of the Side Chains: Replacing the phenacyl side chains with other aromatic or aliphatic groups to probe the binding pocket of target proteins. nih.govacs.org For example, replacing the phenyl groups of the related compound lobelane with 1-naphthyl moieties resulted in a potent and VMAT2-selective compound. nih.govacs.org

Stereochemical Investigations: Synthesizing and testing all possible stereoisomers of promising analogues to determine the optimal configuration for activity. nih.gov

Computational Modeling: Using computer simulations to predict how new analogues will bind to their targets, helping to guide the design of more potent and selective compounds.

| Structural Modification | Effect on VMAT2 Affinity | Reference |

| Removal of the N-methyl group (e.g., norlobelane) | Generally leads to analogues that are less potent than the N-methylated counterparts. | nih.govacs.orgepa.gov |

| Altering stereochemistry at C-2 and C-6 | Results in only modest changes in affinity, with analogues being less potent than the lead compound, lobelane. | nih.govacs.orgepa.gov |

| Introducing unsaturation into the piperidine ring | Leads to analogues that are less potent. | nih.govacs.orgepa.gov |

| Replacing phenyl rings with naphthyl moieties | Can dramatically increase affinity, depending on the specific analogue. | nih.govacs.org |

Elucidation of Broader Pharmacological Spectrum and Novel Molecular Targets

While much of the research on this compound and its analogues has focused on VMAT2 and nicotinic acetylcholine (B1216132) receptors (nAChRs), there is potential for these compounds to interact with other biological targets. nih.govresearchgate.netacs.orgepa.gov Future research will aim to identify new molecular targets and, consequently, new potential therapeutic applications for this compound derivatives.

Strategies for discovering new targets include:

High-Throughput Screening: Testing a library of this compound analogues against a broad panel of receptors, enzymes, and transporters to identify novel interactions.

Chemoproteomics: Using chemical probes based on the this compound scaffold to identify binding partners in complex biological samples.

Phenotypic Screening: Evaluating the effects of this compound analogues in cell-based or whole-organism models of disease to uncover unexpected therapeutic effects, which can then be traced back to a specific molecular target.

In Silico Target Prediction: Employing computational algorithms to predict potential binding targets based on the chemical structure of this compound and its analogues. For instance, studies on related compounds from Lobelia inflata have suggested potential interactions with the ceramide transporter (CERT). researchgate.netresearchgate.net

Optimization of Sustainable Production Methods for Research-Grade this compound

The production of complex molecules like this compound for research and potential clinical development needs to be efficient and environmentally friendly. Future efforts will focus on developing "green" and sustainable methods for its synthesis.

Key principles of sustainable production that can be applied to this compound synthesis include:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

Biocatalysis: Utilizing isolated enzymes or whole microorganisms to perform specific chemical transformations, which can reduce the need for hazardous reagents and harsh reaction conditions. nih.gov

Energy Efficiency: Developing synthetic processes that can be run at ambient temperature and pressure to reduce energy consumption. biogen.com

Solvent Minimization and Recycling: Using greener solvents and implementing procedures for their recovery and reuse. researchgate.net

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to a deeper understanding of its biological roles and potentially to the development of new and improved therapeutic agents.

Q & A

Q. Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., nicotinic acetylcholine receptors). Validate with mutagenesis studies .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100+ ns trajectories. Compare results with SPR (Surface Plasmon Resonance) binding kinetics .

- False-Positive Mitigation : Cross-validate hits using orthogonal assays (e.g., electrophysiology for ion channel targets) .

[Basic] How should researchers design dose-response studies to establish this compound’s toxicity profile?

Q. Answer :

- In Vitro Models : Use IC₅₀ calculations in HEK293 or HepG2 cells with MTT/WST-1 assays. Include a positive control (e.g., staurosporine) .

- In Vivo Models : Follow OECD 423 guidelines for acute toxicity in rodents, monitoring weight, organ histopathology, and biochemical markers .

- Data Reporting : Present results in tables comparing EC₅₀/LC₅₀ values across models, with confidence intervals .

[Advanced] What multi-omics approaches can elucidate this compound’s systemic effects on cellular pathways?

Q. Answer :

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment. Validate via qRT-PCR .

- Proteomics : Use LC-MS/MS to quantify protein abundance changes, focusing on signaling pathways (e.g., MAPK/ERK).

- Integration Tools : Apply pathway enrichment analysis (IPA, KEGG) to correlate omics datasets and identify master regulators .

[Basic] What protocols ensure efficient extraction of this compound from natural sources?

Q. Answer :

- Solvent Optimization : Test ethanol, methanol, and dichloromethane for extraction efficiency via Soxhlet or maceration.

- Chromatography : Use flash column chromatography (silica gel, gradient elution) for purification. Monitor fractions via TLC .

- Yield Calculation : Report extraction efficiency as % w/w relative to raw biomass, validated by triple replicates .

[Advanced] How can researchers address batch-to-batch variability in this compound’s pharmacological activity?

Q. Answer :

- Quality Control (QC) : Implement HPLC-PDA for batch consistency. Require ≤5% variance in peak area .

- Stability Studies : Assess degradation under stress conditions (heat, light, pH) via accelerated stability testing .

- Bioactivity Normalization : Express results as % activity relative to a reference batch to control for potency fluctuations .

[Basic] What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Q. Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism) to calculate EC₅₀ values .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Reproducibility : Report p-values, 95% CIs, and power analysis (≥80%) for all experiments .

[Advanced] How can cryo-EM and advanced imaging techniques clarify this compound’s mechanism at the subcellular level?

Q. Answer :

- Cryo-Electron Microscopy (cryo-EM) : Resolve this compound-bound protein complexes at near-atomic resolution (≤3 Å). Use RELION for 3D reconstruction .

- Super-Resolution Microscopy : Employ STORM/PALM to visualize drug localization in organelles (e.g., mitochondria).

- Correlative Workflow : Combine imaging data with biochemical assays (e.g., ATP depletion assays) to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.